molecular formula C14H17FN2O2S B2476779 4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one CAS No. 952860-42-3

4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2476779
CAS No.: 952860-42-3
M. Wt: 296.36
InChI Key: JOBJELKCHGDUQA-UHFFFAOYSA-N
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Description

4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenylthioacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps. One common method includes the reaction of 4-fluorothiophenol with an appropriate acetylating agent to form the intermediate 4-fluorophenylthioacetate. This intermediate is then reacted with 3,3-dimethylpiperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The fluorophenylthioacetyl group can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-Chlorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one
  • 4-(2-((4-Bromophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one
  • 4-(2-((4-Methylphenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one

Uniqueness

4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)sulfanylacetyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S/c1-14(2)13(19)16-7-8-17(14)12(18)9-20-11-5-3-10(15)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBJELKCHGDUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CSC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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